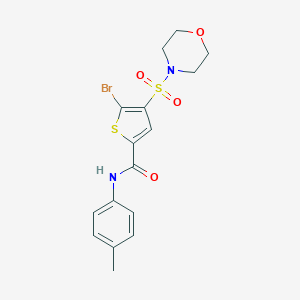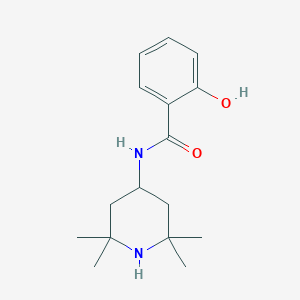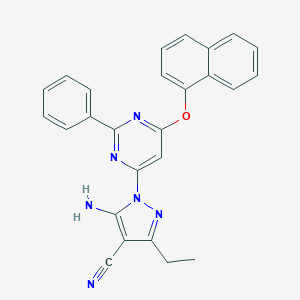![molecular formula C23H31ClN2O3S B269611 N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE](/img/structure/B269611.png)
N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Adamantylmethyl Group: The adamantylmethyl group can be introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the sulfonylated intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-1-(4-CHLOROBENZENESULFONYL)-N-METHYLPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C23H31ClN2O3S |
|---|---|
Molecular Weight |
451 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-chlorophenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H31ClN2O3S/c1-25(15-23-12-16-9-17(13-23)11-18(10-16)14-23)22(27)21-3-2-8-26(21)30(28,29)20-6-4-19(24)5-7-20/h4-7,16-18,21H,2-3,8-15H2,1H3 |
InChI Key |
NLZJAUCXXRGAAZ-UHFFFAOYSA-N |
SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B269529.png)
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)



![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)
